Cas no 118013-66-4 (D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-carboxy-L-lysyl-)

D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-carboxy-L-lysyl- structure
118013-66-4 structure
Product Name:D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-carboxy-L-lysyl-
CAS-Nr.:118013-66-4
MF:C37H59N7O20
MW:921.899271249771
CID:176251
PubChem ID:163626
Update Time:2025-04-19

D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-carboxy-L-lysyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-carboxy-L-lysyl-
    • (2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]p
    • D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]...
    • D-Alanine,N-[N-acetyl-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-1,6-anhydro-b-muramoyl]-L-alanyl-D-g-glutamyl-(6R)-6-c
    • tracheal cytotoxin, Bordetella pertussis
    • (2S,5S,10R,13S,16R)-16-{[(1S,3R,4R,5S)-4-(acetylamino)-2-{[(2S,3R,4R,5S,6R)-3-(acetylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}-6,8-dioxabicyclo[3.2.1]oct-3-yl]oxy}-5-[(4R)-4-amino-4-carboxybutyl]-10-carboxy-2,13-dimethyl-4,7,12,15-tetraoxo-3,6,11,14-tetraazaheptadecan-1-oic acid (non-preferred name)
    • (2R,5S,10R,13S,16R)-16-{[(1R,2S,3R,4R,5R)-4-(acetylamino)-2-{[(2S,3R,4R,5S,6R)-3-(acetylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}-6,8-dioxabicyclo[3.2.1]oct-3-yl]oxy}-5-[(4R)-4-amino-4-carboxybutyl]-10-carboxy-2,13-dimethyl-4,7,12,15-tetraoxo-3,6,11,14-tetraazaheptadecan-1-oic acid (non-preferred name)
    • (2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid
    • NS00073109
    • GLCNAC(BETA1-4)-MURNAC(1,6-ANHYDRO)-L-ALA-GAMMA-D-GLU-MESO-A2PM-D-ALA
    • N-[(2R)-2-{[(1R,2S,3R,4R,5R)-4-acetamido-2-(2-acetamido-2-deoxy-beta-D-glucopyranosyloxy)-6,8-dioxabicyclo[3.2.1]oct-3-yl]oxy}propanoyl]-L-alanyl-N-[(1S,5R)-5-amino-5-carboxy-1-{[(1R)-1-carboxyethyl]carbamoyl}pentyl]-D-glutamine
    • Tat-BP
    • Q27095473
    • 118013-66-4
    • D-Alanine, N-(N-acetyl-4-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-1,6-anhydro-beta-muramoyl)-L-alanyl-D-gamma-glutamyl)-(6R)-6-carboxy-L-lysyl-
    • N-(N-acetyl-4-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-1,6-anhydro-beta-muramoyl)-L-alanyl-D-gamma-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine
    • CHEBI:46763
    • PD006438
    • DTXSID90276530
    • 94102-64-4
    • 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSE(BETA1-4)-2-ACETAMIDO-1,6-ANHYDRO-3-O-[(R)-1-CARBOXYETHYL]-2-DEOXY-BETA-D-GLUCOPYRANOSE-L-ALANYL-GAMMA-D-GLUTAMYL-MESO-DIAMINOPIMELYL-D-ALANINE
    • DB04736
    • Inchi: 1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1
    • InChI-Schlüssel: UPFMKPIBAIPLHT-RSJSDIDPSA-N
    • Lächelt: O1[C@@H]2[C@@H]([C@H]([C@@H]([C@H]1CO2)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O)O[C@@H](C(N[C@H](C(N[C@@H](C(=O)O)CCC(N[C@H](C(N[C@@H](C(=O)O)C)=O)CCC[C@H](C(=O)O)N)=O)=O)C)=O)C)NC(C)=O

Berechnete Eigenschaften

  • Genaue Masse: 921.381
  • Monoisotopenmasse: 921.381
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 13
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 21
  • Schwere Atomanzahl: 64
  • Anzahl drehbarer Bindungen: 24
  • Komplexität: 1710
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 16
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 419A^2
  • XLogP3: -7.6

Experimentelle Eigenschaften

  • Dichte: 1.49g/cm3
  • Siedepunkt: 1400.2ºC at 760mmHg
  • Flammpunkt: 800.6ºC
  • Brechungsindex: 1.602
Empfohlene Lieferanten
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.